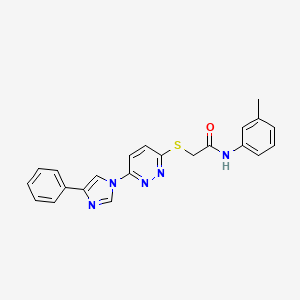
2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic molecule characterized by a complex structure featuring multiple functional groups. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with other compounds.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N5OS, with a molecular weight of 415.5 g/mol. The compound includes an imidazole ring, a pyridazine moiety, and a thioether linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5OS |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1251629-00-1 |
Research indicates that compounds with similar structures often exhibit antimicrobial and antitumor activities due to their ability to interact with specific biological targets. The presence of the imidazole and pyridazine rings is believed to enhance binding affinity to enzymes or receptors involved in disease processes.
Antimicrobial Activity
A study assessing various substituted derivatives demonstrated that compounds similar to this compound showed significant inhibitory effects against Mycobacterium tuberculosis. The most effective compounds had IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as anti-tubercular agents .
Antitumor Activity
In vitro studies have shown that derivatives of imidazole exhibit significant antitumor effects by inhibiting key enzymes in cancer cell proliferation. For instance, the compound's structural components may allow it to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors .
Comparative Studies
To understand the efficacy of this compound, it is essential to compare it with related compounds.
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 2-(6-(4-Pyridinyl)thio)-N-(p-tolyl)acetamide | 3.73 - 4.00 | Anti-tubercular |
| 4-Pyrimidinone derivatives | 0.20 - 0.35 | Antiviral |
| N-(4-methylphenyl)-2-[6-(4-phenylimidazol-1-yl)... | <10 | Antitumor |
Study on Antitubercular Activity
In a recent study, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among these, derivatives with structural similarities to our compound exhibited significant activity with IC90 values indicating effective inhibition at low concentrations .
Cytotoxicity Assessment
The cytotoxicity of the most active derivatives was evaluated on HEK-293 cells, showing no significant toxicity, which suggests a favorable safety profile for further development .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-6-5-9-18(12-16)24-21(28)14-29-22-11-10-20(25-26-22)27-13-19(23-15-27)17-7-3-2-4-8-17/h2-13,15H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYRTHBPCXZZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














